2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate
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Overview
Description
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, ether, amino, and phosphoryl groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate involves several steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Hydroxyethoxyethoxyethyl Chain: This step involves the reaction of ethylene oxide with ethylene glycol to form 2-(2-hydroxyethoxy)ethanol. This intermediate is then further reacted with ethylene oxide to yield 2-[2-(2-hydroxyethoxy)ethoxy]ethanol.
Synthesis of the Morpholinyl Intermediate: The morpholinyl intermediate is synthesized by reacting morpholine with 4-amino-2-oxopyrimidine under controlled conditions to form 6-(4-amino-2-oxopyrimidin-1-yl)morpholine.
Coupling Reaction: The hydroxyethoxyethoxyethyl chain is coupled with the morpholinyl intermediate using a phosphorylating agent such as dimethylaminophosphoryl chloride to form the desired compound.
Final Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide.
Phosphorylation: The phosphoryl group can participate in phosphorylation reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and alkyl halides.
Phosphorylation: Phosphorylating agents such as dimethylaminophosphoryl chloride.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, alkylated products.
Phosphorylation: Phosphorylated derivatives.
Scientific Research Applications
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate shares similarities with other compounds containing hydroxyl, ether, amino, and phosphoryl groups. Examples include:
This compound analogs: Compounds with slight modifications in the functional groups or molecular structure.
Ethers and Alcohols: Compounds such as ethylene glycol and glycerol, which contain multiple hydroxyl groups and ether linkages.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it a versatile compound with diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H40N7O9P |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H40N7O9P/c1-26(2)39(33,37-17-18-15-24-16-20(38-18)29-4-3-19(23)25-21(29)31)28-7-5-27(6-8-28)22(32)36-14-13-35-12-11-34-10-9-30/h3-4,18,20,24,30H,5-17H2,1-2H3,(H2,23,25,31)/t18-,20+,39?/m0/s1 |
InChI Key |
KTQVJPYTGHFWJB-HCCSCLAOSA-N |
Isomeric SMILES |
CN(C)P(=O)(N1CCN(CC1)C(=O)OCCOCCOCCO)OC[C@@H]2CNC[C@@H](O2)N3C=CC(=NC3=O)N |
Canonical SMILES |
CN(C)P(=O)(N1CCN(CC1)C(=O)OCCOCCOCCO)OCC2CNCC(O2)N3C=CC(=NC3=O)N |
Origin of Product |
United States |
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